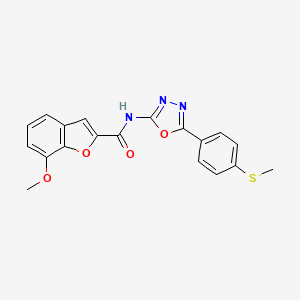
7-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H15N3O4S and its molecular weight is 381.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-Methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H21N3O5
- Molecular Weight : 419.43 g/mol
- CAS Number : 1010936-42-1
- Structure : The compound features a benzofuran core substituted with a methoxy group and an oxadiazole moiety linked to a phenyl group containing a methylthio substituent.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines:
| Cell Line | Inhibition Rate (%) at 10 µM |
|---|---|
| K562 (Leukemia) | 56.84 |
| NCI-H460 (Lung Cancer) | 80.92 |
| HCT-116 (Colon Cancer) | 72.14 |
| U251 (CNS Cancer) | 73.94 |
| OVCAR-8 (Ovarian Cancer) | 44.50 |
These results suggest that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further investigation as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways. Studies have shown that benzofuran derivatives can inhibit the AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Additionally, the presence of the oxadiazole ring is believed to enhance interactions with cellular targets, potentially increasing the compound's efficacy .
Antioxidant and Anti-inflammatory Properties
The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage associated with inflammation and cancer progression . Furthermore, compounds with similar structures have been noted for their ability to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes .
Case Studies and Research Findings
- Study on Cytotoxicity : A study evaluated various benzofuran derivatives, including the compound , against multiple cancer cell lines using MTT assays. The results indicated that specific structural modifications significantly influenced cytotoxicity and selectivity towards cancer cells .
- In vivo Studies : In murine models of lung cancer, compounds similar to this compound demonstrated reduced tumor growth without significant toxicity to normal tissues .
- Structure–Activity Relationship (SAR) : The SAR analysis revealed that the positioning of functional groups on the benzofuran and oxadiazole rings is critical for enhancing biological activity. For instance, substituents like methoxy and methylthio groups were found to improve binding affinity to target proteins involved in cancer progression .
Eigenschaften
IUPAC Name |
7-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-24-14-5-3-4-12-10-15(25-16(12)14)17(23)20-19-22-21-18(26-19)11-6-8-13(27-2)9-7-11/h3-10H,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKMOHHXUHORPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














